molecular formula C60H65FN12O7S B12405032 KRAS G12D inhibitor 17 CAS No. 2821793-99-9

KRAS G12D inhibitor 17

Cat. No.: B12405032
CAS No.: 2821793-99-9
M. Wt: 1117.3 g/mol
InChI Key: XXWMEQMGQNHRAF-WFJRNIGCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12D inhibitor 17 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a quinazoline-linked (4R)-4-hydroxy-L-prolinamide compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product. The compound is then formulated for oral administration, ensuring stability and bioavailability .

Chemical Reactions Analysis

Types of Reactions

KRAS G12D inhibitor 17 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

KRAS G12D inhibitor 17 has a wide range of scientific research applications:

Mechanism of Action

KRAS G12D inhibitor 17 exerts its effects by binding to the KRAS G12D mutant protein, preventing its interaction with downstream effector proteins such as RAF1. This inhibition disrupts the KRAS-mediated signaling pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival. The compound’s selectivity for the G12D mutation ensures minimal off-target effects .

Properties

CAS No.

2821793-99-9

Molecular Formula

C60H65FN12O7S

Molecular Weight

1117.3 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[4-[4-[[6-cyclopropyl-4-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-7-(6-fluoro-5-methyl-1H-indazol-4-yl)-2-(oxan-4-yloxy)quinazolin-8-yl]oxymethyl]phenyl]triazol-1-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C60H65FN12O7S/c1-31(2)54(59(77)72-26-41(75)20-50(72)58(76)65-49(28-74)37-11-13-38(14-12-37)56-33(4)63-30-81-56)73-27-48(69-70-73)36-7-5-34(6-8-36)29-79-55-52(51-32(3)46(61)22-47-45(51)24-64-68-47)43(35-9-10-35)21-44-53(55)66-60(80-42-15-17-78-18-16-42)67-57(44)71-25-39-19-40(71)23-62-39/h5-8,11-14,21-22,24,27,30-31,35,39-42,49-50,54,62,74-75H,9-10,15-20,23,25-26,28-29H2,1-4H3,(H,64,68)(H,65,76)/t39-,40-,41+,49-,50-,54-/m0/s1

InChI Key

XXWMEQMGQNHRAF-WFJRNIGCSA-N

Isomeric SMILES

CC1=C(C=C2C(=C1C3=C(C=C4C(=C3OCC5=CC=C(C=C5)C6=CN(N=N6)[C@@H](C(C)C)C(=O)N7C[C@@H](C[C@H]7C(=O)N[C@@H](CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O)N=C(N=C4N1C[C@@H]3C[C@H]1CN3)OC1CCOCC1)C1CC1)C=NN2)F

Canonical SMILES

CC1=C(C=C2C(=C1C3=C(C=C4C(=C3OCC5=CC=C(C=C5)C6=CN(N=N6)C(C(C)C)C(=O)N7CC(CC7C(=O)NC(CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O)N=C(N=C4N1CC3CC1CN3)OC1CCOCC1)C1CC1)C=NN2)F

Origin of Product

United States

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